tert-Butyl (R)-3-(difluoromethyl)piperazine-1-carboxylate
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Overview
Description
tert-Butyl ®-3-(difluoromethyl)piperazine-1-carboxylate is a chemical compound that features a piperazine ring substituted with a tert-butyl group and a difluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-3-(difluoromethyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate and difluoromethylating agents. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of tert-Butyl ®-3-(difluoromethyl)piperazine-1-carboxylate may involve continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and scalability .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ®-3-(difluoromethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Oxidizing agents: Hydrogen peroxide, potassium permanganate
- Reducing agents: Lithium aluminum hydride, sodium borohydride
- Nucleophiles: Halides, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction could produce difluoromethyl alcohols.
Scientific Research Applications
tert-Butyl ®-3-(difluoromethyl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl ®-3-(difluoromethyl)piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and specificity towards these targets, leading to inhibition or modulation of their activity. The tert-butyl group provides steric hindrance, which can influence the compound’s overall reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl piperazine-1-carboxylate
- tert-Butyl 1-piperazinecarboxylate
Uniqueness
tert-Butyl ®-3-(difluoromethyl)piperazine-1-carboxylate is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound in the development of pharmaceuticals and other specialized chemicals .
Properties
Molecular Formula |
C10H18F2N2O2 |
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Molecular Weight |
236.26 g/mol |
IUPAC Name |
tert-butyl (3R)-3-(difluoromethyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C10H18F2N2O2/c1-10(2,3)16-9(15)14-5-4-13-7(6-14)8(11)12/h7-8,13H,4-6H2,1-3H3/t7-/m1/s1 |
InChI Key |
LAVXOMKPCHCIBF-SSDOTTSWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN[C@H](C1)C(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)C(F)F |
Origin of Product |
United States |
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